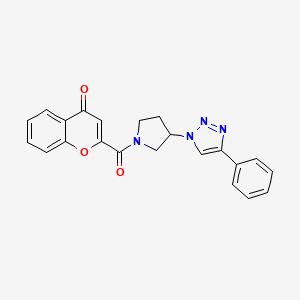

2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PTC and belongs to the class of heterocyclic compounds. PTC has been the subject of extensive scientific research aimed at understanding its synthesis method, mechanism of action, and potential therapeutic benefits.

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Triazole Derivatives : The compound has been used in the synthesis of biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines, achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process is notable for its direct metal-free oxidative N-N bond formation, offering short reaction times and high yields (Zheng et al., 2014).

Development of pH Probes : A ratiometric pH probe based on the dicyanomethylene-4H-chromene platform, synthesized via Knoevenagel Reaction, demonstrated high selectivity and sensitivity for pH variation, with significant fluorescent ratiometric responses and a notable Stokes shift. This probe showcases the first instance of pyrrolidine as part of the product structure in this reaction (Liu et al., 2017).

Catalysis Research : Chiral pyrrolidine SalenMn(III) complexes with an anchored functional group have been synthesized for asymmetric epoxidation of substituted chromenes. This research highlights the effective catalysis of substituted chromenes, showcasing the versatility of chromene derivatives in catalytic applications (Zhang et al., 2008).

Material Science and Photophysical Studies

Supramolecular Structure Analysis : The crystal structures of compounds featuring similar chemical frameworks have been examined to understand their intermolecular contact patterns and packing arrangements, offering insights into the crystallization behavior of this class of compound (Tawfiq et al., 2014).

Photophysical Properties : Investigations into the excitation-dependent emission of zinc complexes with pyridyltriazoles revealed a surprising phenomenon where the emission color changes with excitation wavelength. This study demonstrates the significant influence of supramolecular differences in the single-crystal architecture on photophysical behavior (Gusev et al., 2019).

Biological and Medicinal Research

Cytotoxic Activity Research : A novel series of derivatives based on chromeno[3,4-c]pyrrole-3,4-dione were synthesized and evaluated for their cytotoxic activity, demonstrating the potential therapeutic values of these compounds (Azab et al., 2017).

Investigation of Anticancer Properties : The study of polymorphism in chromen-2-ones assumed for their potential anticancer activity revealed different polymorphic structures, indicating the importance of weak intermolecular interactions in the formation of these structures (Shishkina et al., 2019).

properties

IUPAC Name |

2-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c27-19-12-21(29-20-9-5-4-8-17(19)20)22(28)25-11-10-16(13-25)26-14-18(23-24-26)15-6-2-1-3-7-15/h1-9,12,14,16H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFXMMOSGKUJTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2984573.png)

![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)

![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2984582.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2984593.png)